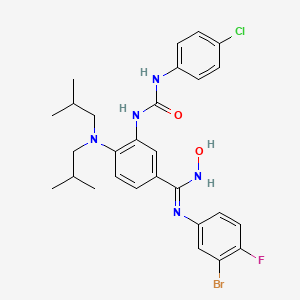
3-Hydroxy agomelatine D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy agomelatine D3 is a deuterium-labeled derivative of 3-Hydroxy agomelatine, which is a metabolite of agomelatine. Agomelatine is known for its role as an antidepressant, primarily functioning as a melatonin receptor agonist and a serotonin receptor antagonist . This compound specifically acts as a 5-HT2C receptor antagonist with an IC50 of 3.2 μM and a Ki of 1.8 μM .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy agomelatine D3 involves the deuteration of 3-Hydroxy agomelatine. The process typically includes the introduction of deuterium atoms into the molecular structure of 3-Hydroxy agomelatine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published .
Analyse Chemischer Reaktionen
3-Hydroxy agomelatine D3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy agomelatine D3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of agomelatine.
Biology: It is used in biological studies to understand the interaction of agomelatine metabolites with various receptors.
Medicine: It is used in pharmacological research to study the effects of agomelatine and its metabolites on the central nervous system.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs .
Wirkmechanismus
3-Hydroxy agomelatine D3 exerts its effects primarily through its action as a 5-HT2C receptor antagonist. By blocking these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation leads to various physiological effects, including the regulation of mood and circadian rhythms .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy agomelatine D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:
Agomelatine: The parent compound, primarily used as an antidepressant.
3-Hydroxy agomelatine: The non-deuterated form of this compound.
Pancopride: A selective 5-HT3 receptor antagonist.
Dolasetron Mesylate hydrate: A selective serotonin receptor antagonist used to prevent nausea and vomiting
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3 |
InChI-Schlüssel |
VUBBOOVHTBZRTJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C |
Kanonische SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)






